

Ecotoxicological profile comparison of pyrazole herbicides

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Compound of Interest

Compound Name: (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
CAS No.: 374913-86-7
Cat. No.: B1607088

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Ecotoxicological Profile Comparison: Pyrazole Herbicides

Executive Summary: The Efficacy-Toxicity Trade-off

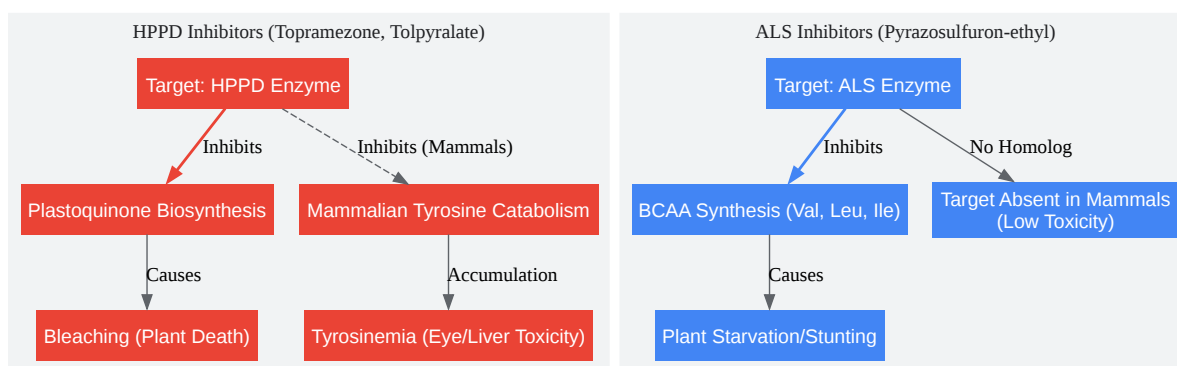
In the development of next-generation herbicides, the pyrazole class has emerged as a dominant scaffold due to its versatility. However, the structural diversity within this class leads to distinct toxicological profiles. This guide compares the ecotoxicological footprints of HPPD-inhibiting pyrazoles (e.g., Topramezone, Tolpyralate, Pyrasulfotole) versus ALS-inhibiting pyrazoles (e.g., Pyrazosulfuron-ethyl).

Key Insight: While both classes exhibit low acute toxicity to fish and invertebrates, their risk profiles diverge significantly in aquatic plants and mammalian mechanistic toxicity. HPPD inhibitors present a unique challenge regarding tyrosinemia in mammals, whereas ALS inhibitors are biologically inert to mammals but pose extreme risks to non-target aquatic flora (*Lemna* sp.).

Mechanistic Ecotoxicology

Understanding the Mode of Action (MoA) is critical for predicting non-target effects. The diagram below illustrates why these herbicides are "safe" for fish but devastating to specific plant species, and where the mammalian risk originates.

Figure 1: Comparative Mode of Action & Toxicity Origins



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Figure 1: Divergent toxicity pathways. Note that HPPD inhibitors carry a mammalian risk liability (Tyrosinemia) due to the conservation of the HPPD enzyme in mammals, whereas ALS inhibitors target a pathway non-existent in animals.

Comparative Ecotoxicity Data[2][3][4][5][6][7]

The following data aggregates validated endpoints from registration dossiers (EFSA, US EPA) and peer-reviewed studies.

Critical Observation: Standard "Fish LC50" tests often mask the true environmental risk of herbicides. The Driver of Toxicity is almost always the aquatic vascular plant (*Lemna gibba*),

where toxicity values drop from mg/L to µg/L.

Table 1: Acute and Chronic Toxicity Profile

Compound	Class	Fish LC50 (96h)	Daphnia EC50 (48h)	Lemna gibba EC50 (7d)	Mammal Acute LD50	Key Risk Flag
Tolpyralate	HPPD	> 100 mg/L (Low)	> 100 mg/L (Low)	0.0088 mg/L (High)	> 2000 mg/kg	Suspected Carcinogen (H351)
Topramezone	HPPD	> 100 mg/L (Low)	> 100 mg/L (Low)	0.036 mg/L (High)	> 2000 mg/kg	Persistent; High Leaching
Pyrasulfotole	HPPD	> 100 mg/L (Low)	> 100 mg/L (Low)	0.028 mg/L (High)	> 2000 mg/kg	Eye Irritant; Tyrosinemia risk
Pyrazosulfuron-ethyl	ALS	> 180 mg/L (Low)	700 mg/L (Low)	< 0.001 mg/L* (V. [1][2][3][4][5][6][7][8][9][10][11] High)	> 5000 mg/kg	Extreme Plant Sensitivity

*Note: ALS inhibitors typically exhibit EC50 values for Lemna sp. in the sub-ppb range (< 1 µg/L), often 1000x more toxic to plants than algae (Pseudokirchneriella).

Risk Quotient (RQ) Analysis

To contextualize these numbers, we calculate the Risk Quotient (

).

- Scenario: Runoff event into a shallow pond (Predicted Environmental Concentration, PEC = 10 µg/L).
- Tolpyralate RQ (Fish):

(Negligible Risk).

- Tolpyralate RQ (Lemna):

(High Risk - Exceeds Level of Concern).

“

Field Insight: For pyrazole herbicides, regulatory failure is rarely due to fish kills. It is driven by the destruction of macrophyte habitats (food sources for fish) or groundwater contamination due to high solubility.

Experimental Protocols: Self-Validating Systems

To generate the data above, rigorous adherence to OECD guidelines is required. Below are the optimized workflows for the two most critical assays: OECD 202 (Daphnia) and OECD 221 (Lemna).

Aquatic Plant Growth Inhibition (OECD 221 Modified)

Since plants are the most sensitive species, this assay requires the highest precision.

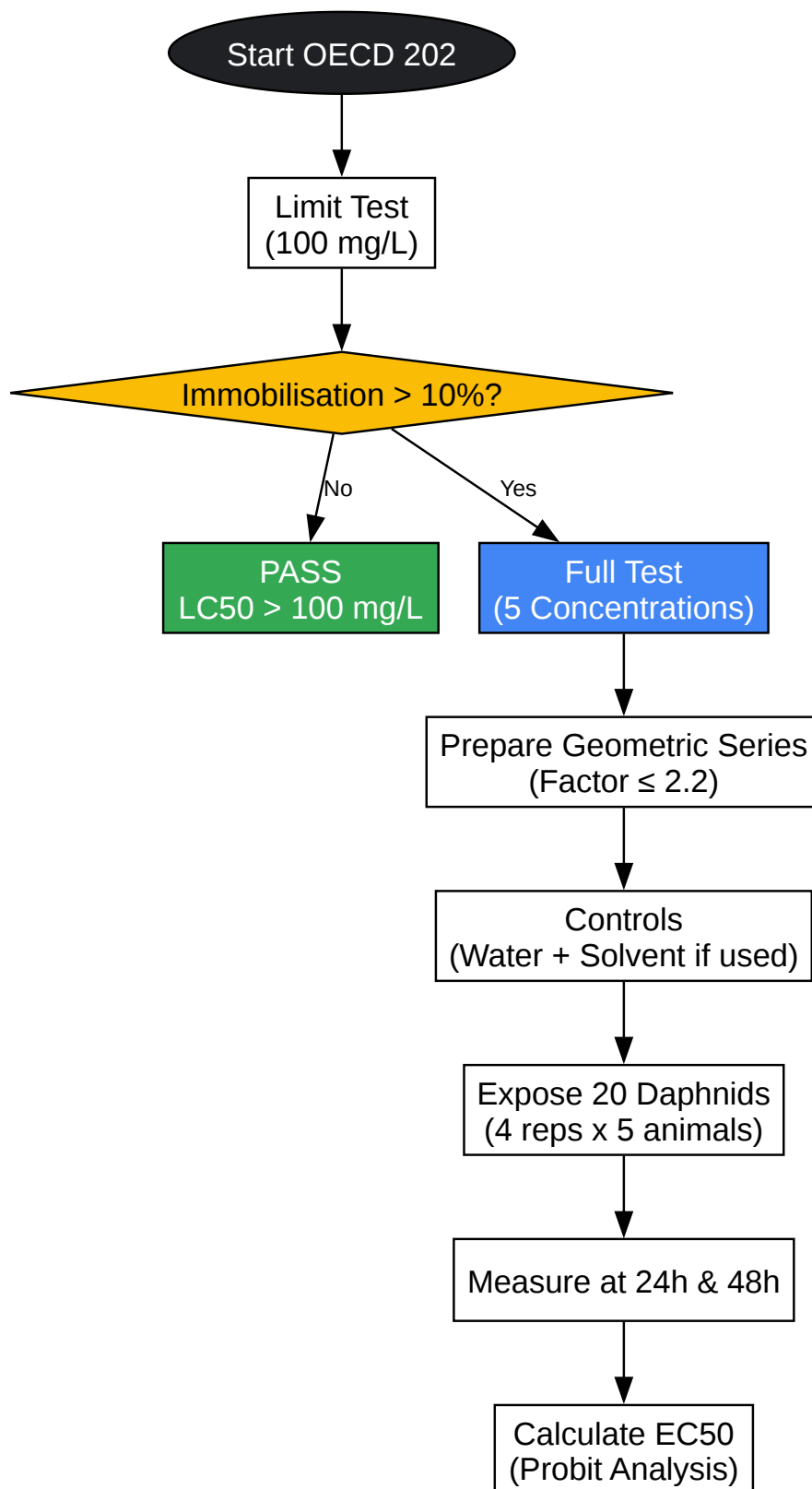
- Inoculum Preparation: Cultivate axenic *Lemna gibba* (clone G3) in 20X AAP medium for 7 days prior to testing to ensure exponential growth.
- Test Vessel Setup: Use 250 mL glass beakers (sterilized) with 100 mL test solution.
 - Control: 20X AAP medium only.
 - Treatment: 5 geometric concentrations (e.g., 0.001, 0.003, 0.01, 0.03, 0.1 mg/L).
- Loading: Aseptically transfer 12 fronds (3-4 colonies) per vessel.
- Incubation: 24°C ± 2°C, continuous light (6500–10000 lux).
- Monitoring:

- Day 0, 3, 5, 7: Count frond number.
- Day 7: Measure Dry Weight (biomass) and Frond Area (image analysis).
- Validation Criteria: Control specific growth rate must be
(doubling time < 2.5 days).

Acute Immobilisation Test (OECD 202) Workflow

This diagram outlines the decision tree for a Limit Test vs. Full Dose-Response study.

Figure 2: OECD 202 Decision Workflow



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Figure 2: Step-by-step decision tree for determining acute toxicity to aquatic invertebrates.

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